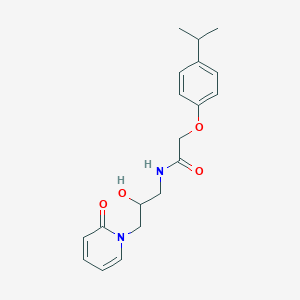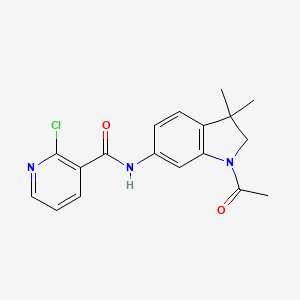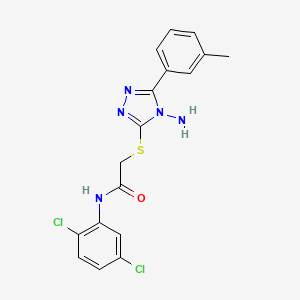
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered interest across multiple scientific domains
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction between 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanol and 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at a temperature ranging from 0°C to room temperature, under anhydrous conditions to prevent unwanted hydrolysis.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors for enhanced control over reaction parameters and increased yield. The key steps would include careful control of reagent addition rates, precise temperature regulation, and efficient by-product removal. Solvent recycling and catalyst regeneration are also important considerations for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: The pyridinone moiety can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst, transforming it into a more saturated derivative.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where halides or other leaving groups can be replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Bases: Triethylamine, sodium hydroxide.
Major Products
Ketones and aldehydes from oxidation.
Saturated pyridinone derivatives from reduction.
Various substituted derivatives from nucleophilic substitution.
科学的研究の応用
Chemistry
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is used as a building block in organic synthesis, allowing for the construction of more complex molecules through its diverse functional groups.
Biology
The compound has potential as a biochemical probe due to its ability to interact with enzymes and receptors, providing insights into biological processes at the molecular level.
Medicine
Research into its pharmacological properties suggests that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent, given its structural similarity to other biologically active molecules.
Industry
In industrial applications, the compound can be used as a precursor in the synthesis of advanced materials, such as polymers with specific functionalities.
作用機序
The biological activity of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is believed to be mediated through its interaction with specific molecular targets. The hydroxyl and acetamide groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. Its interaction with cellular pathways can result in the inhibition of certain enzymatic functions or the activation of signaling cascades.
類似化合物との比較
Compared to similar compounds like 2-hydroxy-N-(4-isopropylphenyl)-acetamide and 3-(2-oxopyridin-1(2H)-yl)propan-1-ol, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide offers unique reactivity due to its combination of functional groups. This makes it more versatile in synthetic applications and potentially more effective in biological contexts.
List of Similar Compounds
2-hydroxy-N-(4-isopropylphenyl)-acetamide
3-(2-oxopyridin-1(2H)-yl)propan-1-ol
N-(2-hydroxyethyl)-2-(4-isopropylphenoxy)acetamide
Hope this breakdown satisfies your curiosity! Any other specific compound you need info on?
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBWLZHDAYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)

![3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2785183.png)

![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2785188.png)
![1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2785191.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

